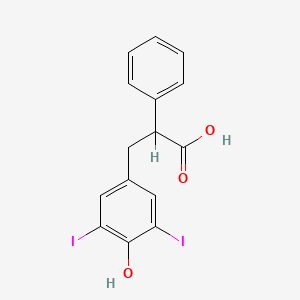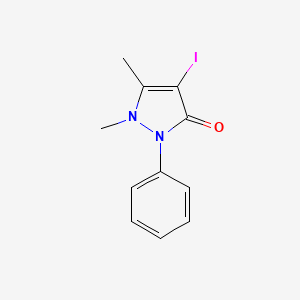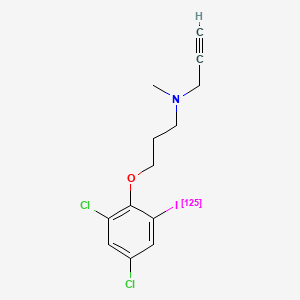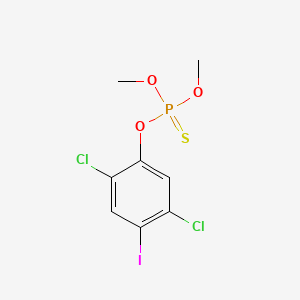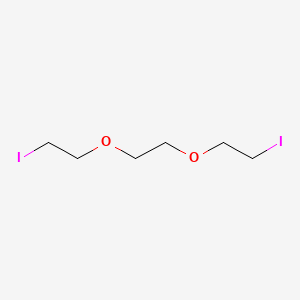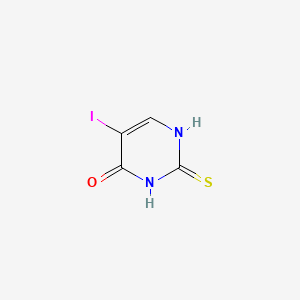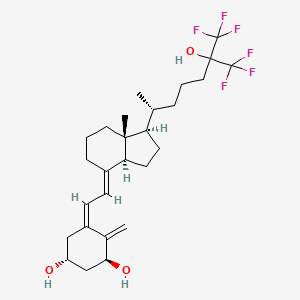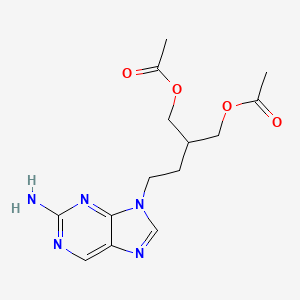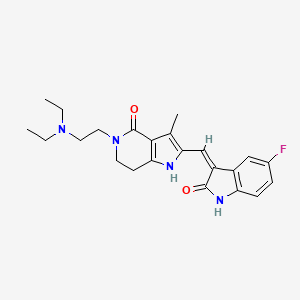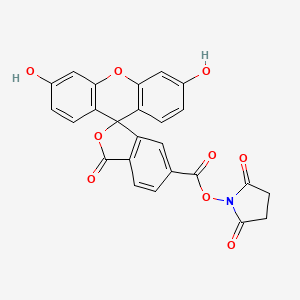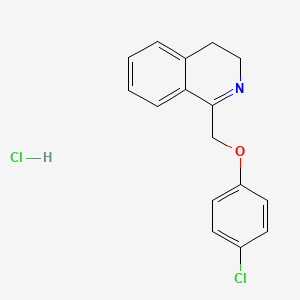
Ipriflavona
Descripción general
Descripción
Se ha utilizado ampliamente en países asiáticos desde 1890 como nutracéutico para el manejo de la osteoporosis posmenopáusica . La ipriflavona funciona como un fitoestrógeno, inhibiendo la resorción ósea, manteniendo la densidad ósea y previniendo la osteoporosis en mujeres posmenopáusicas . A pesar de su naturaleza no estrogénica, apoya el desarrollo óseo a través de mecanismos que no se comprenden completamente .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La ipriflavona ralentiza la acción de los osteoclastos (células que erosionan los huesos), posiblemente permitiendo que los osteoblastos (células que forman los huesos) aumenten la masa ósea . Se considera un modulador selectivo del receptor de estrógeno, que apoya el crecimiento de los osteoblastos y regula la multiplicación de los osteoclastos . Los objetivos moleculares y las vías exactas implicados en su mecanismo de acción no se comprenden completamente .
Direcciones Futuras
The poor aqueous solubility of Ipriflavone is one of the critical parameters that has promoted the exploration for effective novel formulations . Only a few solubility improvement attempts have been reported so far on Ipriflavone . Future research may focus on improving the solubility of Ipriflavone and studying its metabolites for their pharmacokinetic and pharmacodynamic properties .
Análisis Bioquímico
Biochemical Properties
Ipriflavone is considered a selective estrogen receptor modulator and supports the growth of osteoblasts and regulates the multiplication of osteoclasts . It interacts with various enzymes and proteins, playing a key role in biochemical reactions .
Cellular Effects
Ipriflavone has shown effectiveness in preliminary animal experiments, clinical investigations, and cell lines in vitro . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ipriflavone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Ipriflavone change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Ipriflavone vary with different dosages in animal models .
Metabolic Pathways
Ipriflavone is involved in the phenylpropanoid pathway, a metabolic pathway that produces various secondary metabolites . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
After gastrointestinal absorption, this synthetic isoflavone transforms into metabolites .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ipriflavona implica múltiples pasos. Un método incluye la reacción de 2,4-dihidroxi-fenil-bencil-cetona con ortoformiato de etilo en dimetilformamida . Otro método consiste en disolver cloruro de zinc anhidro en éter dietílico anhidro, agregar resorcinol y pasar gas clorhídrico seco hasta la saturación. Luego se agrega bencil cianuro bajo agitación vigorosa, seguido de más gas clorhídrico, lo que lleva a la formación del compuesto intermedio .
Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de la complejación con ciclodextrina para mejorar su pobre biodisponibilidad . Este método mejora la solubilidad de la this compound, haciéndola más efectiva para el uso terapéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: La ipriflavona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen gas clorhídrico, ortoformiato de etilo y dimetilformamida .
Productos principales: Los productos principales formados a partir de estas reacciones incluyen compuestos intermedios que se procesan posteriormente para producir this compound .
Comparación Con Compuestos Similares
Compuestos similares: La ipriflavona pertenece a la clase de compuestos de las isoflavonas, que incluyen genisteína, daidzeína y gliceína . Estos compuestos son fitoestrógenos con potente actividad estrogénica y se encuentran en la soja .
Singularidad: A diferencia de otras isoflavonas, la this compound no se une ni activa el receptor de estrógeno y no muestra efectos estrogénicos en mujeres posmenopáusicas . Esto la hace única entre las isoflavonas, ya que previene la pérdida ósea a través de mecanismos distintos de los de los estrógenos .
Propiedades
IUPAC Name |
2-phenyl-7-propan-2-yloxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFFUSZFGCFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-22-7 | |
| Record name | ipriflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ipriflavone exerts its primary effect on bone metabolism by directly interacting with osteoclasts and their precursor cells. Research has identified novel ipriflavone receptors on these cells that, when activated, trigger an influx of calcium ions (Ca2+). [] This calcium influx appears to be mediated primarily through dihydropyridine-insensitive calcium channels, as channel blockers like nicardipine and verapamil do not affect ipriflavone-induced calcium responses. []
A: The influx of calcium ions induced by ipriflavone binding to its receptors ultimately leads to the inhibition of osteoclast differentiation and function. [] This, in turn, leads to a decrease in bone resorption, making ipriflavone a potential therapeutic agent for conditions involving excessive bone breakdown, such as osteoporosis. [, , , ]
A: The molecular formula for ipriflavone is C18H16O4, and its molecular weight is 296.32 g/mol. []
A: While the provided abstracts don't delve into detailed spectroscopic analyses of ipriflavone, methods for tritium labeling have been established, allowing for the synthesis of radiolabeled ipriflavone derivatives like [8-3H]ipriflavone and [6,8-3H2]ipriflavone. [] These radiolabeled forms are invaluable tools for conducting binding studies and investigating the distribution and metabolism of ipriflavone in biological systems.
ANone: The provided research focuses on ipriflavone's pharmacological properties and its role as a potential therapeutic agent, particularly in the context of bone metabolism and osteoporosis. There is no mention of any inherent catalytic properties or applications of ipriflavone in the provided research papers.
ANone: The provided abstracts do not contain information regarding the use of computational chemistry or modeling techniques in studying ipriflavone.
A: Research indicates that ipriflavone metabolites play a significant role in its overall biological activity. Notably, metabolite-III, 7-isopropoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, exhibits potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) release from RAW-264.7 mouse macrophage cells. [] This anti-inflammatory effect of metabolite-III suggests it might contribute to the therapeutic benefits of ipriflavone in conditions like osteoporosis, where inflammation plays a role. []
A: Studies using a clonal osteoblastic cell line reveal that ipriflavone metabolites can differentially affect osteoblast activity. For instance, high concentrations of ipriflavone itself can inhibit the cAMP response to parathyroid hormone, while lower concentrations of metabolites II and III potentiate this response. [] Additionally, metabolite V has been shown to stimulate collagen synthesis in these cells. [] These findings highlight the complex and potentially opposing effects of ipriflavone and its metabolites on bone formation.
A: One strategy to enhance the bioavailability of ipriflavone is through solid dispersion techniques. Studies have demonstrated that administering ipriflavone as a solid dispersion, such as in a corn oil suspension, leads to improved bioavailability compared to conventional oral tablets. [, ]
A: The formulation of ipriflavone significantly impacts its absorption. When administered as a solid dispersion, ipriflavone shows increased absorption compared to its physical mixture form. [] This highlights the importance of formulation strategies in optimizing the delivery and therapeutic efficacy of ipriflavone.
ANone: The provided research focuses on the pharmacological properties and potential therapeutic applications of ipriflavone. As such, information regarding specific SHE regulations or compliance is not discussed in these papers.
A: Ipriflavone undergoes extensive metabolism, primarily in the liver, via oxidation and conjugation reactions. [, ] In rats, the primary metabolic pathway involves hepatic CYP1A1/2 and 2C11 enzymes. [] In humans, the major metabolite is 7-(1-carboxy-ethoxy)-isoflavone (M5), primarily eliminated in urine. [] A smaller fraction is excreted unchanged in feces. []
A: Yes, significant species differences exist in ipriflavone metabolism. While 7-hydroxy-isoflavone (M1) is the major metabolite in animals, 7-(1-carboxy-ethoxy)-isoflavone (M5) predominates in humans. [] These differences underscore the importance of considering species-specific metabolic pathways when interpreting preclinical data and extrapolating findings to humans.
A: Inflammation, modeled by lipopolysaccharide (LPS) administration in rats, can alter ipriflavone pharmacokinetics by decreasing the expression of hepatic CYP1A2 and 2C11 enzymes responsible for its metabolism. [] This leads to a significant increase in ipriflavone exposure (AUC) after both intravenous and oral administration. [] Similarly, in a rat model of acute renal failure induced by uranyl nitrate, changes in ipriflavone metabolism were observed, though unexpectedly, the non-renal clearance of ipriflavone increased, possibly due to enhanced glucuronidation of its metabolites. [] These findings highlight the potential for altered drug exposure in the context of disease states and the need to consider such factors in clinical settings.
A: Multiple studies demonstrate that ipriflavone can prevent bone loss in various models. In ovariectomized rats, a model for postmenopausal osteoporosis, ipriflavone administration effectively increased bone mineral density and breaking force in femurs, suggesting its potential to mitigate bone loss associated with estrogen deficiency. [, , ]
A: Ipriflavone has been shown to modulate several biochemical markers associated with bone metabolism. In postmenopausal women with osteoporosis, ipriflavone treatment led to increased serum levels of osteocalcin and decreased levels of parathyroid hormone, tartrate-resistant acid phosphatase, TNF-α, and IL-6, indicating a shift towards bone formation and reduced bone resorption. []
A: Clinical trials evaluating ipriflavone's efficacy in treating postmenopausal osteoporosis have yielded mixed results. Some studies reported significant prevention of bone loss in the lumbar spine and distal radius, [, , ] while others found no significant effects on bone mineral density or biochemical markers compared to placebo. []
ANone: The provided abstracts don't contain information regarding resistance mechanisms or cross-resistance associated with ipriflavone.
A: A significant adverse effect reported in clinical trials is the development of lymphocytopenia (low lymphocyte count) in a considerable number of women treated with ipriflavone. [] While most cases were subclinical and resolved spontaneously within one to two years, this finding highlights the need for careful monitoring of blood cell counts during ipriflavone therapy. [] Additionally, some studies reported gastrointestinal discomfort as a reason for discontinuation, although this occurred at similar rates in both ipriflavone and placebo groups. []
ANone: While the provided abstracts do not specifically address targeted drug delivery strategies for ipriflavone, they highlight the importance of optimizing its formulation to enhance bioavailability. Developing targeted delivery systems could potentially enhance its efficacy and minimize off-target effects, representing a promising area for future research.
A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to determine ipriflavone concentrations in biological samples like serum. [, ] This method offers high sensitivity and reproducibility, allowing researchers to study the pharmacokinetic profile of ipriflavone.
A: Apart from HPLC, electrochemical methods like square-wave adsorptive cathodic stripping (SW-AdCS) voltammetry have been successfully applied to quantify ipriflavone in pharmaceutical formulations. [] This method offers a sensitive and cost-effective alternative to chromatographic techniques for specific applications.
ANone: The provided research primarily focuses on the pharmacological and therapeutic aspects of ipriflavone. Consequently, information regarding its environmental impact or degradation pathways is not addressed in these papers.
ANone: While the provided abstracts don't delve into specific studies on ipriflavone's dissolution rate or solubility in various media, they emphasize that formulating ipriflavone as a solid dispersion can significantly enhance its bioavailability, indirectly suggesting improved dissolution characteristics.
ANone: Information regarding specific quality control and assurance measures implemented during the development, manufacturing, and distribution of ipriflavone is not detailed in the provided abstracts.
ANone: The provided research abstracts do not address the potential for ipriflavone to induce an immune response or any strategies to modulate immunogenicity. This aspect would require further investigation to fully understand the compound's immunological profile.
ANone: Information concerning ipriflavone's interactions with drug transporters and strategies to modulate these interactions is not included in the provided abstracts.
A: Yes, ipriflavone and its metabolites have been shown to modulate the activity of various drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes revealed that ipriflavone and its metabolites potently inhibited CYP1A2, 2C8, 2C9, and 2C19, suggesting a potential for drug interactions. []
A: In human liver microsomes, CYP3A4 appears to play a major role in the O-dealkylation of ipriflavone to its metabolite M1, while CYP1A2 primarily contributes to the formation of metabolites M3, M4, and M5. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


